molecular formula C13H19BrO2 B1407840 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol CAS No. 1458652-81-7

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol

Cat. No. B1407840
M. Wt: 287.19 g/mol
InChI Key: HLWLFZVPAUCOCV-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol” is a complex organic molecule. It contains a bromine atom attached to a phenyl ring, which is further substituted with two methyl groups and an ether linkage .


Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .

Scientific Research Applications

Lignin Model Compound Acidolysis

  • Overview : The compound has been used in the study of lignin model compounds, particularly focusing on the acidolysis of non-phenolic β-O-4-type lignin model compounds. It contributes to understanding the mechanisms of C6-C2 and C6-C3 type model compounds under specific conditions.
  • Key Findings : The research revealed that the presence of the γ-hydroxymethyl group significantly affects the mechanism, confirming the hydride transfer mechanism as a reaction route. Additionally, the contribution of an unknown mechanism was observed in the system, showing more involvement with decreasing concentration of HBr or Br−.
  • Source : (T. Yokoyama, 2015)

Polybrominated Dibenzo-p-dioxins and Dibenzofurans Review

  • Overview : The compound's structural analogs, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are studied for their occurrence as contaminants in brominated flame retardants and their production during the combustion of these chemicals.
  • Key Findings : These compounds, similar in structure to the chemical of interest, show biological effects akin to those of PCDDs and PCDFs, including hepatic aryl hydrocarbon hydroxylase induction and thymic atrophy. They are stored in the liver and adipose tissue and eliminated via biliary excretion.
  • Source : (J. Mennear & C. C. Lee, 1994)

Global Trends and Studies on Herbicide Toxicity

  • Overview : Although not directly related to the specific compound, the research methodology for studying the toxicology and mutagenicity of 2,4-D herbicides offers a framework that could be applicable for studying the compound of interest.
  • Key Findings : The review provides insights into the characteristics of 2,4-D toxicity and mutagenicity, employing a quantitative method to visualize and summarize information about the development of this field.
  • Source : (Natana Raquel Zuanazzi et al., 2020)

Application in Organic Light-Emitting Diodes (OLEDs)

  • Overview : The compound's structural relatives in the BODIPY-based material group have been explored for application in organic optoelectronics, including OLEDs.
  • Key Findings : The review article highlights the developments in structural design and synthesis of BODIPY-based organic semiconductors, indicating potential pathways for leveraging similar compounds in optoelectronic applications.
  • Source : (B. Squeo & M. Pasini, 2020)

Safety And Hazards

The safety data sheet for a related compound, “1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine”, suggests that it may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-(4-bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-9-5-11(6-10(2)12(9)14)16-8-13(3,4)7-15/h5-6,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWLFZVPAUCOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromo-3,5-dimethylphenol (625 mg) and Cs2CO3 (5 g) in N,N-dimethylformamide (10 mL) is added 5,5-dimethyl-[1,3,2]dioxathiane-2-oxide (467 mg). The mixture is stirred for 12 hours at 100° C. and then partitioned between water and ethyl acetate. The organic phase is washed with brine and dried (MgSO4). The solvent is evaporated and the residue is purified by HPLC on reversed phase to give the title compound. Yield: 251 mg; LC (method 7): tR=1.16 min; Mass spectrum (ESI+): m/z=287 [M+H]+.
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a microwave vial Cs2CO3 (5.4 g) is added to a solution of 5,5-dimethyl-[1,3,2]dioxathiane 2-oxide (500 mg) and 4-bromo-3,5-dimethylphenol (670 mg) in N,N-dimethylformamide (5 mL). The vial is sealed and the mixture is heated to 120° C. for 12 hours. The mixture is partitioned between ethyl acetate and water. The organic phase is washed three times with 2 M aqueous NaOH and with brine. After drying (MgSO4) and concentration the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→50:50) to give the title compound. Yield: 372 mg; LC (method 7): tR=1.17 min; Mass spectrum (ESI+): m/z=287 [M+H]+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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